
5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a chloro group, a formyl group, and a methyl group attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium typically involves the condensation of 2-aminothiophenol with a suitable aldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzothiazole ring. The presence of a chloro group and a formyl group can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 5-Chloro-2-(3-carboxyphenyl)-3-methyl-1,3-benzothiazol-3-ium.
Reduction: 5-Chloro-2-(3-hydroxyphenyl)-3-methyl-1,3-benzothiazol-3-ium.
Substitution: 5-Substituted-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and dyes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are often studied through molecular docking and biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium
- 5-Chloro-2-(3-hydroxyphenyl)-3-methyl-1,3-benzothiazol-3-ium
- 5-Chloro-2-(3-carboxyphenyl)-3-methyl-1,3-benzothiazol-3-ium
Uniqueness
5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium is unique due to the presence of both a chloro and a formyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields.
Propiedades
Número CAS |
669058-10-0 |
|---|---|
Fórmula molecular |
C15H11ClNOS+ |
Peso molecular |
288.8 g/mol |
Nombre IUPAC |
3-(5-chloro-3-methyl-1,3-benzothiazol-3-ium-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H11ClNOS/c1-17-13-8-12(16)5-6-14(13)19-15(17)11-4-2-3-10(7-11)9-18/h2-9H,1H3/q+1 |
Clave InChI |
RUHZCHXTKZQHRX-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=C(SC2=C1C=C(C=C2)Cl)C3=CC=CC(=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


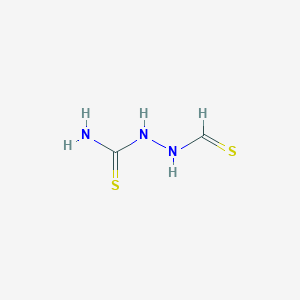
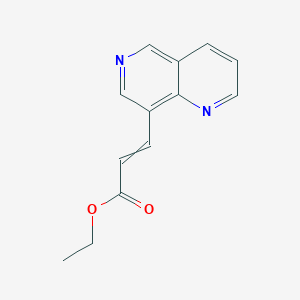
![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12522404.png)
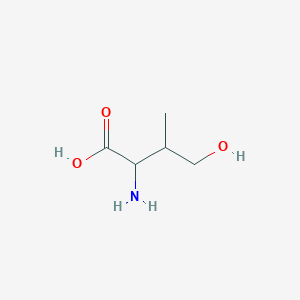

![4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12522426.png)

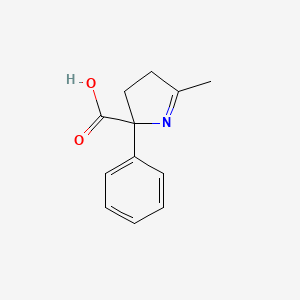
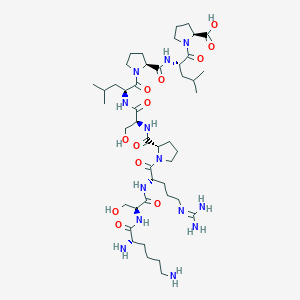
![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)
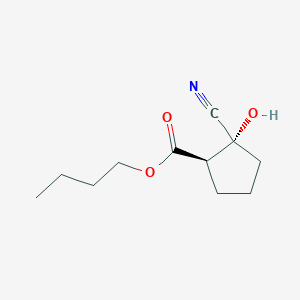
![[(1,2-Diiodocyclopropyl)methyl]benzene](/img/structure/B12522463.png)
silane](/img/structure/B12522467.png)
